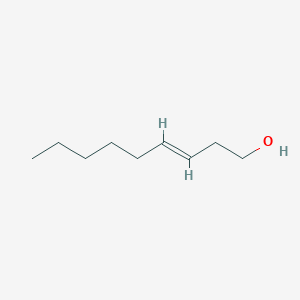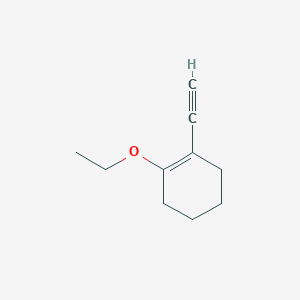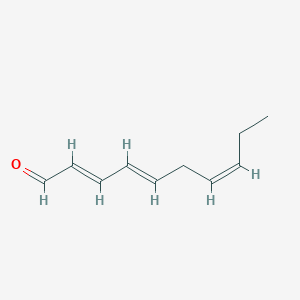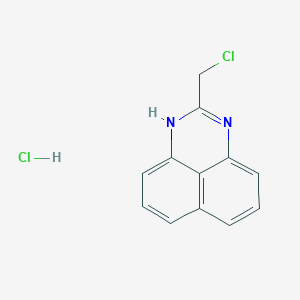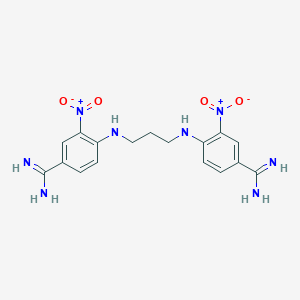
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide), commonly known as PDI, is a compound that has been extensively studied for its potential applications in scientific research. PDI is a versatile molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of PDI is not fully understood, but it is believed to involve the formation of covalent bonds between the PDI molecule and its target protein or DNA. This can result in changes to the structure or function of the target molecule, allowing researchers to study its properties in more detail.
Biochemische Und Physiologische Effekte
PDI has been shown to have a range of biochemical and physiological effects, including the ability to induce protein aggregation and stabilize protein complexes. It has also been shown to have antimicrobial properties and to inhibit the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PDI is its versatility, which allows it to be used in a wide range of scientific research applications. However, PDI can be difficult to work with due to its low solubility in water and its tendency to form aggregates. In addition, PDI can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving PDI. One area of interest is the development of new methods for synthesizing and purifying PDI, which could improve its utility in scientific research. Another area of interest is the development of new applications for PDI, such as in the study of protein-protein interactions in living cells. Additionally, researchers are interested in exploring the potential therapeutic applications of PDI, such as in the treatment of bacterial infections or cancer.
Synthesemethoden
PDI can be synthesized using a variety of methods, including the reaction of 3-nitrobenzenecarboxylic acid with diethylenetriamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product can be purified using methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
PDI has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a cross-linking agent for stabilizing protein complexes. PDI has also been used in the study of DNA-binding proteins and in the development of biosensors.
Eigenschaften
CAS-Nummer |
125880-83-3 |
|---|---|
Produktname |
4,4'-(1,3-Propanediyldiimino)bis-(3-nitrobenzenecarboximidamide) |
Molekularformel |
C17H20N8O4 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
4-[3-(4-carbamimidoyl-2-nitroanilino)propylamino]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C17H20N8O4/c18-16(19)10-2-4-12(14(8-10)24(26)27)22-6-1-7-23-13-5-3-11(17(20)21)9-15(13)25(28)29/h2-5,8-9,22-23H,1,6-7H2,(H3,18,19)(H3,20,21) |
InChI-Schlüssel |
ZMDDUDRQHBLMAP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])NCCCNC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])NCCCNC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Andere CAS-Nummern |
125880-83-3 |
Synonyme |
4-[3-[(4-carbamimidoyl-2-nitro-phenyl)amino]propylamino]-3-nitro-benze necarboximidamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



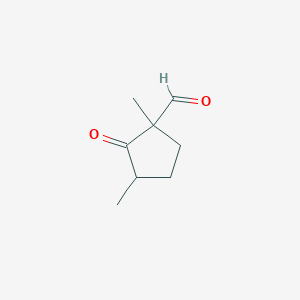
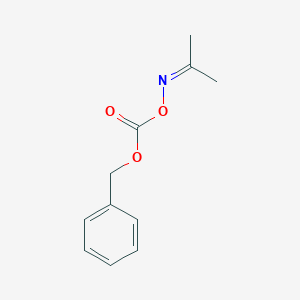
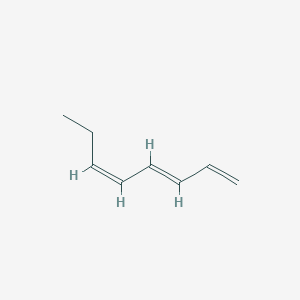
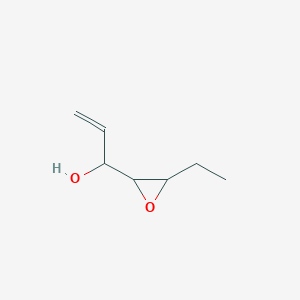
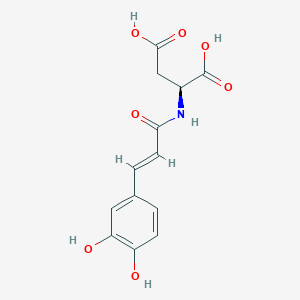
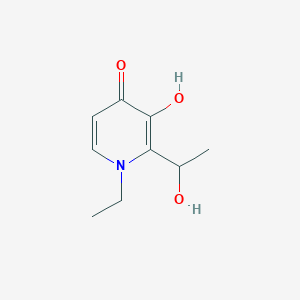
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)
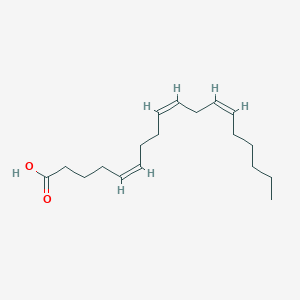
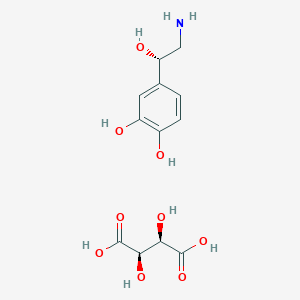
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
